

An In-depth Technical Guide to 4-(Aminomethyl)-1-methylpiperidin-4-ol

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Compound of Interest

Compound Name: 4-(Aminomethyl)-1-methylpiperidin-4-ol

Cat. No.: B1276600

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Aminomethyl)-1-methylpiperidin-4-ol**, a piperidine derivative with significant potential in pharmacological research. This document details its chemical and physical properties, CAS registry numbers, safety and handling information, a potential synthetic route, and its role as a potential M3 muscarinic receptor antagonist.

Chemical Identity and Properties

4-(Aminomethyl)-1-methylpiperidin-4-ol is a heterocyclic organic compound. It is available as a free base and as a dihydrochloride salt.

Identifier	Value
Chemical Name	4-(Aminomethyl)-1-methylpiperidin-4-ol
CAS Number (Free Base)	26228-68-2[1]
CAS Number (Dihydrochloride)	23804-63-9[2]
Molecular Formula (Free Base)	C ₇ H ₁₆ N ₂ O
Molecular Formula (Dihydrochloride)	C ₇ H ₁₈ Cl ₂ N ₂ O[2]
Molecular Weight (Free Base)	144.22 g/mol
Molecular Weight (Dihydrochloride)	217.14 g/mol [2]

Table 1: Chemical Identifiers and Molecular Properties

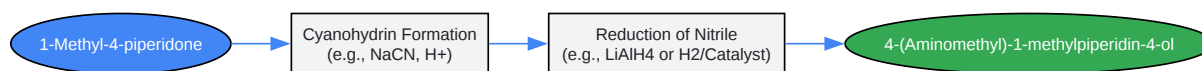
While experimental data for the free base is not readily available, properties can be estimated from structurally similar compounds such as 1-methylpiperidin-4-ol and 4-aminopiperidine derivatives.

Property	Value (Estimated or from Analogs)
Appearance	Expected to be a solid or liquid at room temperature
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Expected to be soluble in water and polar organic solvents

Table 2: Physicochemical Properties

Synthesis

A potential synthetic route to **4-(aminomethyl)-1-methylpiperidin-4-ol** can be adapted from established methods for the synthesis of substituted piperidines. A plausible approach involves the following conceptual steps:



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Figure 1: Conceptual synthetic workflow for **4-(Aminomethyl)-1-methylpiperidin-4-ol**.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require laboratory optimization. However, a general procedure based on the synthesis of similar compounds would involve:

- **Cyanohydrin Formation:** 1-Methyl-4-piperidone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin. The reaction is typically carried out at low temperatures to control its exothermic nature.
- **Nitrile Reduction:** The resulting cyanohydrin, which contains a nitrile group, is then reduced to a primary amine. This reduction can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel or palladium on carbon).
- **Work-up and Purification:** Following the reduction, the reaction mixture is carefully quenched and worked up to isolate the crude product. Purification is typically achieved through techniques such as distillation or column chromatography to yield pure **4-(aminomethyl)-1-methylpiperidin-4-ol**.

Biological Activity: M3 Muscarinic Receptor Antagonism

Research has identified a class of 4-aminomethylpiperidine derivatives as potent and selective M3 muscarinic receptor antagonists.^[3] The M3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the effects of acetylcholine in various tissues, leading to smooth muscle contraction and glandular secretion.^[4]

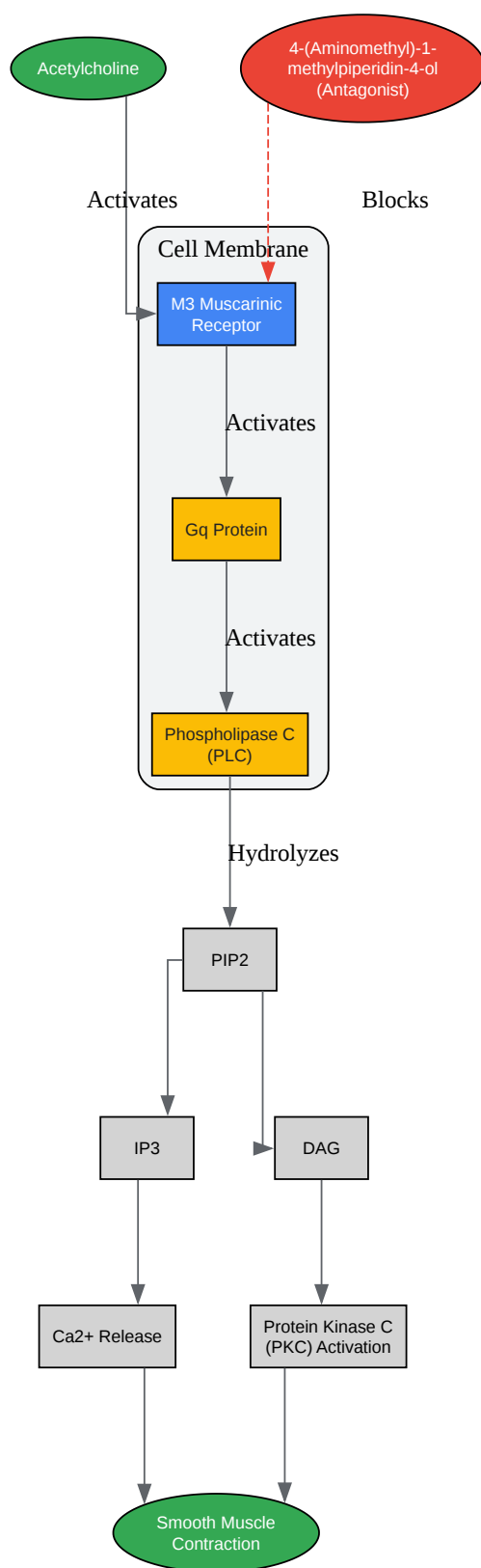
Antagonism of the M3 receptor can be beneficial in treating conditions characterized by excessive smooth muscle contraction, such as overactive bladder and chronic obstructive

pulmonary disease (COPD).

Signaling Pathway

The M3 muscarinic receptor is coupled to the Gq family of G proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction.

An M3 receptor antagonist, such as potentially **4-(aminomethyl)-1-methylpiperidin-4-ol**, would competitively bind to the receptor, preventing acetylcholine from binding and thereby inhibiting this signaling pathway.



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Figure 2: M3 muscarinic receptor signaling pathway and the inhibitory action of an antagonist.

Safety and Handling

Specific safety and handling data for **4-(aminomethyl)-1-methylpiperidin-4-ol** are not readily available. However, based on the safety data for structurally related piperidine derivatives, the following precautions should be observed:

- Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
- Precautionary Statements (Recommended):
 - Wear protective gloves, protective clothing, eye protection, and face protection.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Use only outdoors or in a well-ventilated area.
 - Wash skin thoroughly after handling.
 - In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
 - If inhaled, remove person to fresh air and keep comfortable for breathing.
 - If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Table 3: Anticipated GHS Hazard and Precautionary Statements

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

4-(Aminomethyl)-1-methylpiperidin-4-ol is a valuable building block for the synthesis of pharmacologically active compounds. Its potential as an M3 muscarinic receptor antagonist makes it a compound of interest for research in areas such as urology and pulmonology.

Further investigation into its specific physicochemical properties, optimization of its synthesis, and detailed pharmacological profiling are warranted to fully elucidate its therapeutic potential. Researchers and drug development professionals should handle this compound with appropriate safety precautions, considering the potential hazards associated with piperidine derivatives.

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References

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